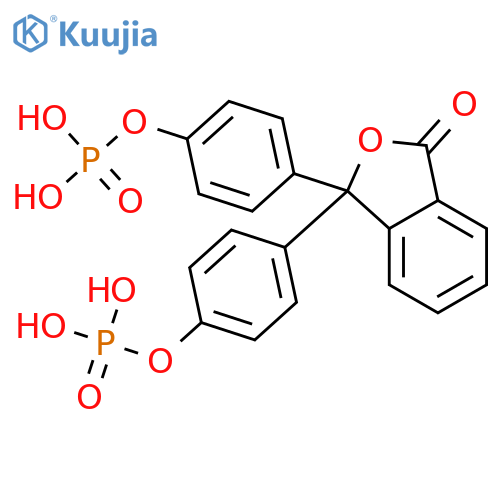Cas no 2090-82-6 (Phenolphthaleindiphosphate)
フェノールフタレンジホスフェート(Phenolphthaleindiphosphate)は、リン酸エステル構造を有するフェノールフタレン誘導体であり、生化学および臨床検査分野で重要な試薬として用いられます。本品の主な特徴は、アルカリ性ホスファターゼ酵素による特異的な加水分解を受けやすい点にあり、酵素活性測定の基質として高感度な検出を可能にします。特に、比色法や酵素免疫測定法(ELISA)において、安定した発色反応を示すため、再現性の高い実験データを得ることができます。さらに、水溶性に優れ、緩衝液への溶解性が良好であるため、各種生体サンプルとの反応系構築に適しています。

Phenolphthaleindiphosphate structure
商品名:Phenolphthaleindiphosphate
Phenolphthaleindiphosphate 化学的及び物理的性質
名前と識別子
-
- Phenolphthalein diphosphate
- [4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
- PHENOLPHTHALEIN DIPHOSPHATE TETRASODIUM SALT
- (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis[dihydrogen(phosphate)]
- (Parent)
- EINECS 218-241-7
- Phenolphthalein phosphate
- Phenolphthaleindiphosphate (6CI)
- Phenolphthalein, bis(dihydrogen phosphate) (7CI,8CI)
- 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
- (4-(3-OXO-1-(4-PHOSPHONOOXYPHENYL)-2-BENZOFURAN-1-YL)PHENYL) DIHYDROGEN PHOSPHATE
- 3,3-BIS(4-(PHOSPHONOOXY)PHENYL)-1(3H)-ISOBENZOFURANONE
- (E)-(4,4-Dibromobuta-1,3-dienyl)benzene
- 1(3H)-Isobenzofuranone, 3,3-bis(4-(phosphonooxy)phenyl)-
- UNII-YHR6QWU6MK
- 2090-82-6
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene)bis(dihydrogenphosphate)
- (4-{3-oxo-1-[4-(phosphonooxy)phenyl]-1,3-dihydro-2-benzofuran-1-yl}phenoxy)phosphonic acid
- YHR6QWU6MK
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
- SCHEMBL2540464
- DTXSID6062171
- DTXCID5036397
- phenolphthalein diphosphate, tetrasodium salt
- WMDDNKROYKCDJC-UHFFFAOYSA-N
- 218-241-7
- Phenolphthaleindiphosphate
-
- MDL: MFCD00066370
- インチ: 1S/C20H16O10P2/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25/h1-12,21H,(H,26,27)(H2,23,24,25)
- InChIKey: WMDDNKROYKCDJC-UHFFFAOYSA-N
- ほほえんだ: O=C1OC(C2=CC=C(OP(O)(O)=O)C=C2)(C3=CC=C(OP(O)(O)=O)C=C3)C4=C1C=CC=C4
計算された属性
- せいみつぶんしりょう: 478.02200
- どういたいしつりょう: 478.022
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 731
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 160A^2
じっけんとくせい
- 色と性状: 淡黄色結晶粉末
- 密度みつど: 1.671
- ゆうかいてん: 198 ºC
- ふってん: 762.1 °C at 760 mmHg
- フラッシュポイント: 414.7 °C
- すいようせい: 無視できる
- PSA: 179.44000
- LogP: 3.09190
- ようかいせい: 水に微溶解する
Phenolphthaleindiphosphate セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
-
危険物標識:

- セキュリティ用語:S24/25
- ちょぞうじょうけん:−20°C
Phenolphthaleindiphosphate 税関データ
- 税関コード:29322985
Phenolphthaleindiphosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P229550-1g |
Phenolphthaleindiphosphate |
2090-82-6 | 1g |
$ 215.00 | 2022-06-03 | ||
| TRC | P229550-2.5g |
Phenolphthaleindiphosphate |
2090-82-6 | 2.5g |
$ 325.00 | 2022-06-03 | ||
| TRC | P229550-5g |
Phenolphthaleindiphosphate |
2090-82-6 | 5g |
$ 705.00 | 2022-06-03 |
Phenolphthaleindiphosphate 関連文献
-
Pallavi Chandwadkar,Hari Sharan Misra,Celin Acharya Metallomics 2018 10 1078
-
Naoko Tanaka,Zulfiqar Hasan,Aloysius F. Hartog,Teunie van Herk,Ron Wever Org. Biomol. Chem. 2003 1 2833
-
M. A. Desai,P. Vadgama Analyst 1991 116 1113
2090-82-6 (Phenolphthaleindiphosphate) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
